molecular formula C13H19NO2S B13184674 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine

2-[(4-Methylphenyl)sulfonyl]cyclohexanamine

Cat. No.: B13184674
M. Wt: 253.36 g/mol
InChI Key: GYKPRYVYGWAFFY-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C₁₃H₁₉NO₂S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclohexane ring substituted with an amine group and a 4-methylbenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylbenzenesulfonyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(4-Methylbenzenesulfonyl)cyclohexan-1-thiol: Contains a thiol group instead of an amine.

    2-(4-Methylbenzenesulfonyl)cyclohexan-1-carboxylic acid: Features a carboxylic acid group.

Uniqueness

2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amine and sulfonyl groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylcyclohexan-1-amine

InChI

InChI=1S/C13H19NO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h6-9,12-13H,2-5,14H2,1H3

InChI Key

GYKPRYVYGWAFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2N

Origin of Product

United States

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